

synthesis of 2-Mercaptobenzimidazole from o-phenylenediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Mercaptobenzimidazole

Cat. No.: B194830

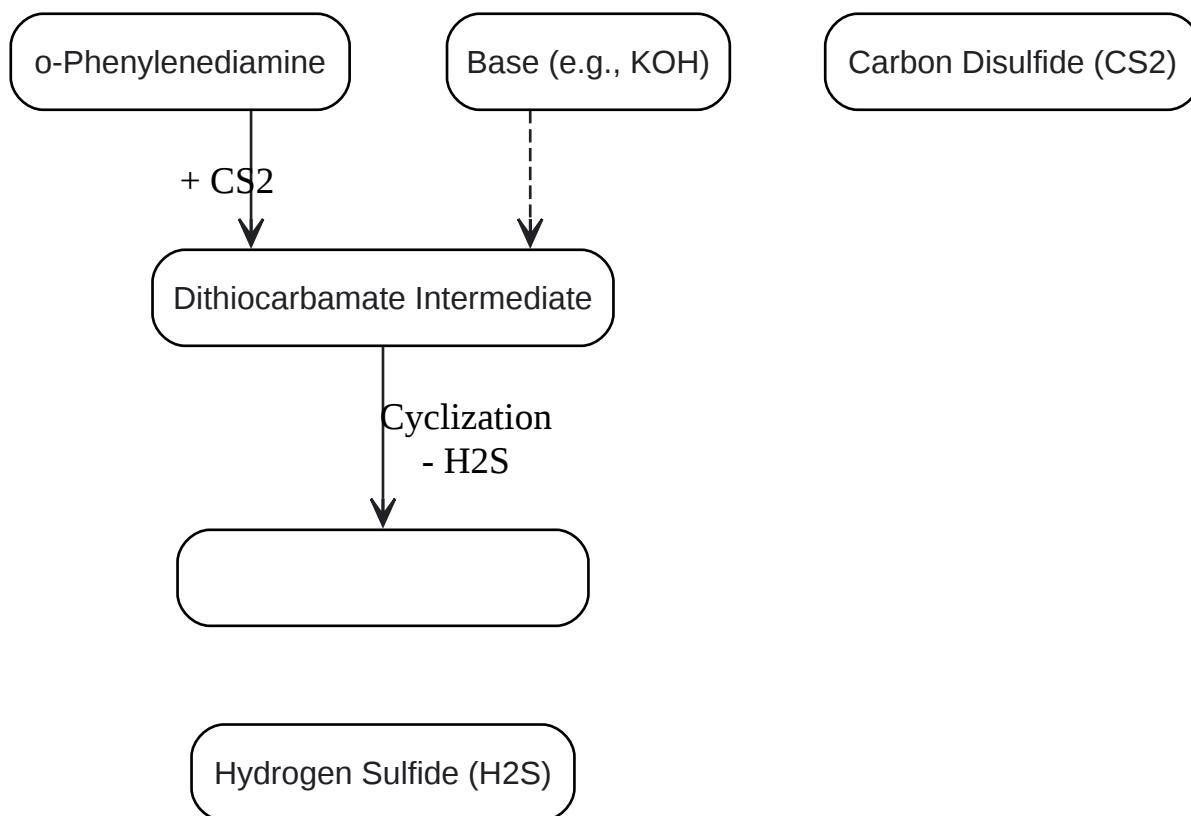
[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **2-Mercaptobenzimidazole** from o-Phenylenediamine

Introduction

2-Mercaptobenzimidazole (2-MBI) is a heterocyclic compound of significant interest in medicinal and industrial chemistry. Structurally, it consists of a benzimidazole core with a thiol group at the 2-position. It is also referred to as o-phenylenethiourea or benzimidazole-2-thione^[1]. 2-MBI and its derivatives exhibit a wide range of biological activities, including antimicrobial, antihistamine, neutropic, and analgesic properties^{[1][2]}. Industrially, it serves as a corrosion inhibitor, an antioxidant for rubber and plastics, and an accelerator in rubber processing^{[3][4]}.

This technical guide provides a comprehensive overview of the synthesis of **2-Mercaptobenzimidazole** from o-phenylenediamine, focusing on the prevalent method involving carbon disulfide. It details the reaction mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.


Synthesis of 2-Mercaptobenzimidazole

The most common and effective method for synthesizing **2-Mercaptobenzimidazole** is the reaction of o-phenylenediamine with carbon disulfide^{[1][3]}. This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent system. Alternative reagents to carbon disulfide and a base include potassium ethyl xanthate.^[5]

Reaction Mechanism

The synthesis proceeds via a cyclization reaction. One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and elimination of hydrogen sulfide to form the stable benzimidazole ring. The reaction is often enhanced by the presence of a base like potassium hydroxide, which can deprotonate the amino group, increasing its nucleophilicity.

Reaction Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **2-Mercaptobenzimidazole**.

Quantitative Data

The following tables summarize the reaction conditions and physicochemical properties of **2-Mercaptobenzimidazole** from various reported procedures.

Table 1: Comparison of Reaction Conditions and Yields

Method Reference	Reactants (Molar Ratio)	Solvent	Catalyst/ Base	Temperature (°C)	Time (h)	Yield (%)
Al-Mohammed et al. (modified) [6]	O-phenylene diamine : CS ₂ : KOH (1:1:1)	Ethanol/Water	KOH	75-85	6	74
Van Allan and Deacon [5]	O-phenylene diamine : Potassium ethyl xanthate (1:1.1)	Ethanol/Water	-	Reflux	3	84-86.5
Van Allan and Deacon (alternative) [5]	O-phenylene diamine : CS ₂ : KOH (1:1.13:1.1)	Ethanol/Water	KOH	Reflux	3	84-86.5
Kulkarni et al. [7]	O-phenylene diamine : CS ₂ : KOH (1:1:1)	Ethanol/Water	KOH	Reflux	3	-
Ahamed [1]	O-phenylene diamine : CS ₂	Absolute Ethanol	-	150 (Autoclave)	15	Good

Table 2: Physical and Spectroscopic Data of **2-Mercaptobenzimidazole**

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂ S	[1]
Molecular Weight	150.19 g/mol	[6]
Appearance	Glistening white crystals / White to light yellow crystalline powder	[4] [5]
Melting Point	303-304 °C	[5]
Melting Point	258 °C	[6]
FT-IR (cm ⁻¹)		
ν(S-H)	2569	[1]
ν(N-H)	3452-3394	[1]
ν(C=N)	1626-1616	[1]
ν(C-S)	695-601	[1]
¹ H NMR (DMSO-d ₆ , δ ppm)		
-SH	12.4 (s, 1H)	[6]
Ar-H	7.54 (d, 2H), 7.53 (d, 2H)	[6]
-NH	7.06 (d, 1H)	[6]
HRMS (ESI)		
m/z [M+H] ⁺	Calculated: 151.0324, Found: 151.0327	[6]

Experimental Protocols

Below are detailed experimental procedures for the synthesis of **2-Mercaptobenzimidazole**.

Method 1: Synthesis using Potassium Hydroxide and Carbon Disulfide (Reflux)

This protocol is adapted from the work of Al-Mohammed et al.[6] and Kulkarni et al.[7].

Materials:

- o-phenylenediamine
- Potassium hydroxide (KOH)
- Carbon disulfide (CS₂)
- Ethanol (95% or absolute)
- Water
- Dilute acetic acid
- Activated charcoal (Norit)

Procedure:

- In a round-bottom flask, dissolve 5.65 g (0.1 mole) of potassium hydroxide in a mixture of 100 mL of 95% ethanol and 15 mL of water.[7]
- To this solution, add 7.67 g (0.1 mole) of carbon disulfide.[7]
- Add 10.8 g (0.1 mole) of o-phenylenediamine to the mixture.[7]
- Heat the mixture under reflux for 3 hours.[7]
- After reflux, cautiously add 1.15 g of activated charcoal and continue to heat at reflux for an additional 10 minutes.[7]
- Filter the hot mixture to remove the charcoal.[7]
- Heat the filtrate to 60-70 °C and add 100 mL of warm water.[7]
- Acidify the solution with dilute acetic acid while stirring. The product will precipitate as white crystals.[7]

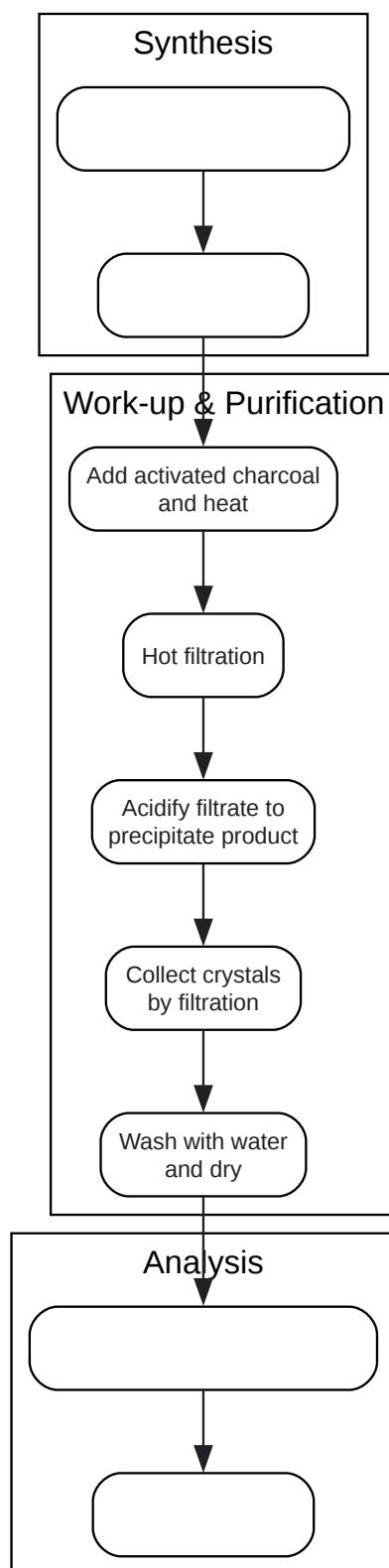
- Cool the mixture in a refrigerator for 3 hours to complete crystallization.[5]
- Collect the product by filtration using a Büchner funnel, wash with water, and dry overnight at 40 °C.[5]
- The product can be recrystallized from an ethanol-water mixture to obtain high purity **2-Mercaptobenzimidazole**.[6]

Method 2: Synthesis using an Autoclave

This method, described by Ahamed, is suitable for achieving higher temperatures and pressures.[1]

Materials:

- o-phenylenediamine
- Carbon disulfide (CS₂)
- Absolute ethanol
- 10% Sodium hydroxide (NaOH) solution
- Concentrated hydrochloric acid (HCl)


Procedure:

- Dissolve 5.0 g (0.083 mol) of o-phenylenediamine in 75 mL of absolute ethanol in a beaker. [1]
- Add 35 mL of carbon disulfide to the solution.[1]
- Transfer the mixture to a stainless steel autoclave.[1]
- Seal the autoclave and heat it in a sand bath at 150 °C for 15 hours.[1]
- After cooling, transfer the mixture to a beaker.

- Add 9 mL of 10% sodium hydroxide solution to remove any unreacted o-phenylenediamine.
[\[1\]](#)
- Acidify the mixture with concentrated hydrochloric acid until **2-Mercaptobenzimidazole** precipitates.[\[1\]](#)
- Filter the precipitate, dry it, and recrystallize from an ethanol-water mixture.[\[1\]](#)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-Mercaptobenzimidazole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 6. [Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC) [pmc.ncbi.nlm.nih.gov]
- 7. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [synthesis of 2-Mercaptobenzimidazole from o-phenylenediamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194830#synthesis-of-2-mercaptobenzimidazole-from-o-phenylenediamine\]](https://www.benchchem.com/product/b194830#synthesis-of-2-mercaptobenzimidazole-from-o-phenylenediamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com